molecular formula C21H18N2O2S B2690466 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 941910-69-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2690466
CAS No.: 941910-69-6
M. Wt: 362.45
InChI Key: LHDORNVNWSOAIW-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with one of the CH groups replaced by a nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiophene-2-carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Substitution reactions at the benzyl or thiophene ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Substituted benzyl or thiophene derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: Medicine: The compound is being investigated for its potential pharmacological properties, including its use as an anti-inflammatory or anticancer agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-Benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide: This compound is structurally similar but has different substituents on the quinoline ring.

  • 4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups.

Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of benzyl and thiophene groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20-11-8-16-13-17(22-21(25)19-7-4-12-26-19)9-10-18(16)23(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDORNVNWSOAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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